(S)-5-Methylmorpholin-3-one
Overview
Description
This would typically include the compound’s chemical formula, molecular weight, and structural formula. The compound’s classification and uses might also be discussed.
Synthesis Analysis
This would involve a detailed discussion of how the compound is synthesized, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the compound’s structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity. What types of reactions does it undergo? What are the products of these reactions?Physical And Chemical Properties Analysis
This would include information on the compound’s melting point, boiling point, solubility, and other physical and chemical properties.Scientific Research Applications
Radical Chemistry : The study by Rosenau, Potthast, Sixta, and Kosma (2002) in "Tetrahedron" discusses the generation of carbon-centered radicals from N-methylmorpholine-N-oxide, a derivative related to (S)-5-Methylmorpholin-3-one. These radicals have implications in trapping reactions and recombination processes, which are significant in understanding chemical reactions and synthesis (Rosenau, Potthast, Sixta, & Kosma, 2002).
Neurochemistry : The research by Diksic and Young (2001) in "Journal of Neurochemistry" explores the use of alpha-Methyl-L-tryptophan, a compound structurally similar to (S)-5-Methylmorpholin-3-one, for studying brain serotonin synthesis. This demonstrates the potential of morpholine derivatives in neuroscientific research (Diksic & Young, 2001).
Photoredox Catalysis in Pharmaceutical Development : A study by Douglas, Cole, and Stephenson (2014) in "The Journal of Organic Chemistry" describes the use of visible light-mediated photocatalysis involving N-methylmorpholine for bond construction in complex pharmaceutical targets. This indicates the utility of morpholine derivatives in advanced drug synthesis and development (Douglas, Cole, & Stephenson, 2014).
Chemical Synthesis : Harwood, Currie, Drew, and Luke (1996) in "Chemical Communications" describe the use of (S)-5-Phenylmorpholin-2-one in chiral iminium intermediates for diastereoselective Mannich reactions. This highlights the role of morpholine derivatives in stereoselective chemical synthesis (Harwood, Currie, Drew, & Luke, 1996).
Analytical Chemistry : The study by Jiang, Liu, Guo, Yu, Yuan, and Feng (2017) in "Analytica Chimica Acta" presents a method for determining formylated DNA and RNA, where morpholine derivatives could potentially be used as analytical reagents or in the development of similar methodologies (Jiang, Liu, Guo, Yu, Yuan, & Feng, 2017).
Safety And Hazards
This section would discuss any known hazards associated with the compound, as well as appropriate safety precautions.
Future Directions
This would involve a discussion of areas for future research. Are there unanswered questions about this compound? Are there potential applications that have not yet been explored?
For a specific compound like “(S)-5-Methylmorpholin-3-one”, you would need to consult the scientific literature or databases for this information. If you have access to a university library, the librarians there can likely assist you in finding relevant sources. Online databases like PubMed, SciFinder, and Web of Science can also be very helpful. Please note that not all compounds will have information available for all of these categories, especially if they are not widely studied.
properties
IUPAC Name |
(5S)-5-methylmorpholin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4-2-8-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPWUBHXXRVWJK-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496449 | |
Record name | (5S)-5-Methylmorpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-Methylmorpholin-3-one | |
CAS RN |
119844-66-5 | |
Record name | (5S)-5-Methylmorpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5S)-5-methylmorpholin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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